![molecular formula C7H4ClN3O2S B2599938 Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate CAS No. 1564633-21-1](/img/structure/B2599938.png)
Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate
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Overview
Description
“Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate” is a chemical compound . It is part of a larger family of compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Scientific Research Applications
Antitumor Activity
Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate has demonstrated high antitumor activity. Researchers have explored its potential as an anticancer agent due to its structural similarity to purine, which allows for effective binding to biological targets . Further studies are needed to understand its mechanism of action and optimize its use in cancer therapy.
Antibacterial Properties
Thiazolo[3,2-a]pyrimidine derivatives, including methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate, have been evaluated for antibacterial activity. Some compounds in this family exhibited better antibacterial effects than standard drugs against both Gram-negative and Gram-positive bacteria . These findings suggest potential applications in developing new antibacterial agents.
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory properties are valuable for managing pain and fever. While methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate’s anti-inflammatory activity has not been explicitly studied, related pyrrolo[2,3-d]pyrimidines have shown promise . Further investigation could reveal its potential in this area.
Modification of Biological Targets
The thiazolo[3,2-a]pyrimidine scaffold allows for easy modification by introducing new binding sites. Researchers can tailor methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate to optimize interactions with specific biological targets . This versatility makes it attractive for drug design.
Functionalization via Active Methylene Group
The active methylene group (C2H2) in the thiazolo[3,2-a]pyrimidine ring system provides functionalization opportunities. Researchers can exploit this reactivity to synthesize derivatives with specific properties . Methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate’s active methylene group may be harnessed for diverse applications.
Mechanism of Action
Target of Action
Thiazolopyrimidines, a class of compounds to which methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and are key structural fragments of antiviral agents .
Mode of Action
It is known that thiazolopyrimidines interact with their targets through various mechanisms, potentially involving nucleophilic attack .
Biochemical Pathways
Thiazolopyrimidines are known to play a significant role in various biological processes .
Result of Action
Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity .
properties
IUPAC Name |
methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2S/c1-13-7(12)5-3-4(11-14-5)6(8)10-2-9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNARSWJKTMFKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=NS1)C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1564633-21-1 |
Source
|
Record name | methyl 7-chloro-[1,2]thiazolo[4,3-d]pyrimidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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